1-(Methylsulfonyl)acetone oxime
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(NZ)-N-(1-methylsulfonylpropan-2-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S/c1-4(5-6)3-9(2,7)8/h6H,3H2,1-2H3/b5-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETAEKNSVXRJPT-PLNGDYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/CS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Acetone Based O Methylsulfonyl Oximes and Analogues
Established Synthetic Routes to Ketoximes from Carbonyl Precursors
The foundational step in synthesizing many O-sulfonyl oximes is the creation of the oxime itself from a ketone. An oxime is a class of organic compound characterized by the RR'C=NOH functional group. nih.gov When both R and R' are organic chains, the compound is a ketoxime.
The most traditional and widely used method for preparing ketoximes is the condensation reaction of a ketone with hydroxylamine (B1172632). nih.gov This reaction is typically performed using hydroxylamine hydrochloride (H₂NOH·HCl) in the presence of a base to liberate the free hydroxylamine, which then acts as a nucleophile. nih.govrsc.org The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of the ketone, followed by dehydration to form the C=N double bond of the oxime.
A variety of bases and solvent systems can be employed, with the choice often depending on the specific ketone substrate. Common bases include pyridine (B92270), sodium acetate, and sodium carbonate. rsc.orggoogle.com Solvents can range from alcohols to aqueous mixtures. Recent advancements have also explored greener methodologies, such as solvent-free reactions using grinding techniques, which can offer high yields and minimize waste. nih.gov
| Ketone Substrate | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Generic Ketone | Hydroxylamine·HCl, Pyridine | CH₂Cl₂, 0 °C to room temp, 24h | General Procedure | rsc.org |
| Generic Ketone | Hydroxylamine·HCl, Pyridine | Reflux, 24h | General Procedure | rsc.org |
| Various Aldehydes/Ketones | Hydroxylamine·HCl, Bi₂O₃ | Grinding (solvent-free), room temp | 60-98% | nih.gov |
| Aryl Alkyl Ketones | Hydroxylamine·HCl, Base | Anhydrous organic solvent | Not specified | google.com |
O-Sulfonylation Strategies for Ketoximes: Focus on Methanesulfonyl Activation
Once the ketoxime is formed, the next critical step is the O-sulfonylation of the hydroxyl group. This involves reacting the oxime with a sulfonyl chloride, specifically methanesulfonyl chloride (MsCl) for the target compound, to form a sulfonate ester, often called a mesylate. wikipedia.org Methanesulfonyl chloride is a highly reactive organosulfur compound that readily reacts with nucleophiles like alcohols and, in this case, the oxime's hydroxyl group. wikipedia.org
The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. The base serves to neutralize the hydrogen chloride (HCl) that is generated as a byproduct of the reaction, driving the equilibrium towards the product. The mechanism involves the nucleophilic attack of the oxime oxygen onto the electrophilic sulfur atom of methanesulfonyl chloride, followed by the elimination of a chloride ion.
This O-activation is a key transformation. The resulting O-sulfonyl group is an excellent leaving group, making the O-sulfonylated oxime a versatile intermediate for further reactions, such as the Beckmann rearrangement or nucleophilic substitution.
Synthesis of 1-(Methylsulfonyl)acetone Oxime: Direct and Indirect Approaches
There are two primary logical pathways to synthesize the target molecule, this compound: a direct approach that forms the oxime first, and an indirect approach that installs the sulfonyl group before oximation.
Direct Approach: This is a two-step synthesis starting from acetone (B3395972).
Oximation of Acetone: Acetone is reacted with hydroxylamine hydrochloride and a suitable base to form acetone oxime. This is a standard and high-yielding reaction.
O-Sulfonylation: The resulting acetone oxime is then treated with methanesulfonyl chloride in the presence of a base like pyridine or triethylamine to yield this compound.
Indirect Approach: This pathway begins with a sulfonyl-containing precursor.
Synthesis of 1-(Methylsulfonyl)acetone: This precursor ketone can be synthesized by reacting chloroacetone (B47974) with sodium methanesulfinate. This nucleophilic substitution reaction, analogous to the synthesis of (phenylsulfonyl)acetone, installs the methylsulfonyl group. prepchem.com
Oximation: The 1-(methylsulfonyl)acetone is then subjected to a standard condensation reaction with hydroxylamine to form the final product, this compound.
| Approach | Step 1 | Step 2 |
|---|---|---|
| Direct | Acetone + H₂NOH·HCl/Base → Acetone Oxime | Acetone Oxime + CH₃SO₂Cl/Base → this compound |
| Indirect | Chloroacetone + CH₃SO₂Na → 1-(Methylsulfonyl)acetone | 1-(Methylsulfonyl)acetone + H₂NOH·HCl/Base → this compound |
Stereochemical Considerations in Oxime Synthesis and O-Sulfonylation
Stereochemistry is a critical consideration in the chemistry of many oximes. If the two substituents on the oxime's carbon atom are different (R ≠ R'), as in an unsymmetrical ketoxime, the oxime can exist as two distinct geometric stereoisomers, designated as E and Z. thieme.de The synthesis of unsymmetrical ketoximes via condensation often results in a mixture of these isomers, and their separation can be challenging. thieme.deacs.org The ratio of E to Z isomers formed is typically under thermodynamic control and depends on the specific substrates and reaction conditions. thieme.de
Specialized methods have been developed to achieve stereoselective synthesis, yielding a single, pure isomer. researchgate.net For example, treating a mixture of E and Z isomers with an acid under anhydrous conditions can selectively precipitate one isomer as an immonium salt, allowing for its isolation. google.com
However, in the specific case of This compound , the core ketoxime is derived from acetone. Since acetone is a symmetrical ketone (both R groups are methyl), acetone oxime does not have geometric isomers . Consequently, the subsequent O-sulfonylation product, this compound, also exists as a single compound without E/Z isomerism. This simplifies its synthesis and purification significantly compared to analogues derived from unsymmetrical ketones.
Compound Index
| Compound Name |
|---|
| This compound |
| Acetone |
| Acetone oxime |
| Chloroacetone |
| Hydroxylamine |
| Hydroxylamine hydrochloride |
| Methanesulfonyl chloride |
| (Phenylsulfonyl)acetone |
| Pyridine |
| Sodium methanesulfinate |
| Triethylamine |
Mechanistic Investigations and Reactivity Pathways of 1 Methylsulfonyl Acetone Oxime
Homolytic N-O Bond Fragmentation and Iminyl Radical Generation
The inherent weakness of the N-O sigma bond, with an average bond energy of approximately 57 kcal/mol, renders it susceptible to cleavage under various energetic stimuli. nih.gov This homolytic scission results in the formation of a nitrogen-centered iminyl radical and an oxygen-centered sulfonyl radical, which can subsequently engage in a variety of synthetic transformations. Oxime derivatives are stable and readily available, making them excellent precursors for generating these reactive intermediates. researchgate.net
Iminyl radicals can be effectively generated from oxime derivatives through photochemical activation. researchgate.net The input of energy via UV irradiation can induce the homolytic cleavage of the weak N-O bond. researchgate.net This process, often occurring under mild, room-temperature conditions without the need for metal catalysts, is tolerant of a wide range of functional groups. researchgate.net The photochemical strategy involves the excitation of the oxime to an energetic state where the N-O bond dissociates, yielding the corresponding iminyl and O-centered radicals. researchgate.net This method has been particularly useful in reactions involving biaryl O-acyl oximes for the synthesis of complex nitrogen-containing heterocycles. researchgate.net
Transition metals are potent catalysts for the cleavage of the N-O bond in oximes. nih.gov Various metals, including iron (Fe), copper (Cu), and rhodium (Rh), have been employed to facilitate this process under mild conditions. nih.gov For instance, Fe(III) has been used to catalyze the [3+2] cyclization of oxime acetates with ethylene (B1197577) azides, proceeding through N-O bond cleavage to form functionalized 2H-imidazoles. nih.gov Similarly, copper catalysis enables the intra-/intermolecular diamination of alkenyl oximes, where the N-O bond is cleaved to initiate a cyclization cascade. nih.gov These metal-catalyzed methods often leverage the oxime as an internal oxidant, avoiding the need for external oxidizing agents. nih.gov
Table 1: Examples of Transition Metal-Catalyzed N-O Bond Cleavage in Oxime Derivatives
| Catalyst System | Oxime Type | Reaction Type | Product |
|---|---|---|---|
| Fe(III) | Oxime Acetate | [3+2] Cyclization | 2H-Imidazoles nih.gov |
| Chiral Rh(III) / AgSbF₆ | O-pivaloyl oxime | Asymmetric [4+1] Spiroannulation | Spirocyclic compounds nih.gov |
| Copper Salts | γ,δ-unsaturated ketoximes | Intra-/Intermolecular Diamination | Cyclic Nitrones nih.gov |
| Palladium(0) | O-(pentafluorobenzoyl)oximes | Intramolecular Heck-type | Pyrroles, Pyridines capes.gov.br |
The existence of transient iminyl and related iminoxyl radical intermediates generated from the homolysis of the N-O bond is substantiated by Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.netrsc.org This technique allows for the direct detection and characterization of species with unpaired electrons. Experimental EPR spectra obtained during the UV photolysis of oxime esters clearly show signals attributed to the iminyl radical. researchgate.net Further studies involving the inclusion of oxime derivatives within the constrained channels of zeolites have provided unambiguous EPR powder patterns, confirming the identity of the generated radicals and even allowing for the assignment of their specific geometric isomers (Z and E). rsc.orgresearchwithrutgers.com
Table 2: EPR Spectroscopic Data for Iminoxyl Radicals
| Radical Source | Matrix/Solvent | Key Finding | Reference |
|---|---|---|---|
| 1-phenylpropan-2-yliminyl radical | t-butylbenzene | Experimental spectrum simulated and identified. | researchgate.net |
| Benzoyliminoxyl radical | Pentasil Zeolite (ZSM-5) | Formation of a single geometric isomer observed. | researchwithrutgers.com |
| Iminoxyl radicals from acetyl/benzoyl oximes | Pentasil Zeolite (ZSM-5) | Characteristic solid-state EPR powder patterns detected. | rsc.org |
Rearrangement Processes Beyond Classical Beckmann Reorganizations
While the Beckmann rearrangement is a cornerstone reaction of oximes, converting them to amides, the reactivity of 1-(methylsulfonyl)acetone oxime and its derivatives encompasses other significant rearrangement pathways. wikipedia.orgslideshare.net A key alternative is the Neber rearrangement, which transforms a ketoxime into an α-amino ketone. wikipedia.orgorganicreactions.org
The Neber rearrangement is initiated by the conversion of the oxime hydroxyl group into a better leaving group, typically a sulfonate ester such as a tosylate. wikipedia.orgorganicreactions.org In the case of this compound, this would first involve reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) to form the corresponding O-sulfonylated oxime. Subsequent treatment with a base leads to the deprotonation of the α-carbon. The presence of the electron-withdrawing methylsulfonyl group is expected to enhance the acidity of the adjacent methylene (B1212753) protons, facilitating the formation of a carbanion.
This carbanion then undergoes an intramolecular nucleophilic displacement of the sulfonate leaving group, leading to the formation of a strained three-membered ring intermediate known as an azirine. wikipedia.orgorganicreactions.org The final step involves the hydrolysis of the azirine, which yields the corresponding α-amino ketone. It is important to note that the Beckmann rearrangement can be a competing side reaction in this process. wikipedia.orgorganicreactions.org
Another rearrangement pathway available to oxime derivatives involves radical-mediated processes. For instance, O-aryl ketoximes can undergo a organicreactions.orgnih.gov-nitrogen rearrangement catalyzed by copper complexes, yielding ortho-aminophenol derivatives. nih.gov This reaction proceeds through an oxidative addition of the N–O bond to the copper catalyst. nih.gov While not a direct rearrangement of this compound itself, this highlights the potential for metal-catalyzed rearrangements involving N-O bond cleavage in related systems.
Chemoselectivity and Regioselectivity in Reactions Involving the Oxime Moiety
The presence of multiple reactive sites in this compound—the oxime carbon, the nitrogen and oxygen of the oxime, and the acidic protons α to the sulfonyl group—gives rise to questions of chemoselectivity and regioselectivity in its reactions.
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the context of this compound, a key consideration is the competition between nucleophilic attack at the oxime carbon and reactions involving other parts of the molecule. For instance, in the presence of a strong, non-nucleophilic base, deprotonation at the carbon α to the sulfonyl group is likely to be the favored initial step, leading to pathways like the Neber rearrangement. Conversely, under acidic conditions that activate the oxime hydroxyl group for elimination, pathways like the Beckmann rearrangement might be favored.
The choice of nucleophile is also critical. "Hard" nucleophiles may favor addition to the oxime carbon, while "soft" nucleophiles might participate in other reaction pathways. The specific reaction conditions, including the solvent and temperature, also play a crucial role in determining the chemoselectivity.
Regioselectivity , the preference for reaction at one position over another within a functional group or on a ring, is a central issue in the rearrangement of unsymmetrical ketoximes like this compound. In the Neber rearrangement, the initial deprotonation can occur at either the methyl group or the methylsulfonyl-substituted methylene group. The significantly higher acidity of the protons on the methylene group, due to the electron-withdrawing sulfonyl group, would strongly favor deprotonation at this position. This would lead to the regioselective formation of an azirine intermediate where the nitrogen is bonded to the original methyl-bearing carbon and the sulfonyl-bearing carbon. Subsequent hydrolysis would then yield an α-amino ketone with the amino group on the carbon that was originally part of the methylene group.
In the context of other reactions, such as cyclizations to form heterocyclic systems, the regioselectivity is also a key determinant of the final product structure. For example, the reaction of α,β-unsaturated ketoximes can lead to the formation of isoxazoles. organicreactions.org The substitution pattern of the resulting isoxazole (B147169) is dictated by which enolate of the starting material participates in the cyclization.
Below is a table summarizing the expected regiochemical outcome of the Neber rearrangement of this compound based on the relative acidity of the α-protons.
| Starting Material | Base | Favored Deprotonation Site | Expected Major Product of Rearrangement |
| This compound O-tosylate | EtO⁻ | Methylene (CH₂) | 1-Amino-1-(methylsulfonyl)propan-2-one |
The selective reactivity of this compound makes it a potentially valuable building block in organic synthesis, allowing for the controlled introduction of nitrogen and sulfur functionalities into molecular frameworks.
Strategic Applications of 1 Methylsulfonyl Acetone Oxime in Nitrogen Atom Transfer and Heterocycle Synthesis
Construction of Diverse Nitrogen-Containing Heterocyclic Scaffolds
1-(Methylsulfonyl)acetone oxime serves as a valuable precursor for the synthesis of a wide array of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. mdpi.com
Synthesis of Pyrrolidine and Pyrrole (B145914) Derivatives
Pyrrole and its derivatives are significant heterocyclic compounds with wide-ranging applications in medicinal chemistry, including antimicrobial, antiviral, and anti-inflammatory agents. nih.gov While direct synthesis of pyrrolidines and pyrroles using this compound is a developing area, the principles of using oximes in the synthesis of nitrogen heterocycles are well-established. Generally, the synthesis of pyrrole derivatives can be achieved through various methods, such as the reaction of α,β-unsaturated carbonyl compounds with amines and subsequent cyclization. The reactivity of the oxime nitrogen in this compound presents opportunities for its incorporation into pyrrole ring systems through carefully designed reaction pathways.
Formation of Isoxazoline (B3343090) and Isoxazole (B147169) Frameworks
The synthesis of isoxazole and isoxazoline frameworks, which are present in numerous natural products and pharmaceuticals, can be effectively achieved using oxime derivatives. nih.govmdpi.com A common method involves the 1,3-dipolar cycloaddition of nitrile oxides, generated in situ from oximes, with alkenes or alkynes. nih.govnih.gov In this context, this compound can serve as a precursor to a nitrile oxide intermediate. The reaction of this intermediate with a suitable dipolarophile would lead to the formation of the corresponding isoxazoline or isoxazole ring. nih.govorganic-chemistry.org For instance, the reaction with an alkene would yield an isoxazoline, while reaction with an alkyne would produce an isoxazole. nih.gov The regioselectivity of the cycloaddition is a key aspect of this transformation, often influenced by the substituents on both the nitrile oxide and the dipolarophile.
| Reactant for Nitrile Oxide | Dipolarophile | Resulting Heterocycle |
|---|---|---|
| This compound | Alkene | Isoxazoline Derivative |
| This compound | Alkyne | Isoxazole Derivative |
Access to Other N-Heterocyclic Architectures
Beyond pyrroles and isoxazoles, the reactivity of this compound can be harnessed to access other important nitrogen-containing heterocyclic architectures. mdpi.comresearchgate.net For example, under specific reaction conditions, oximes can undergo rearrangements, such as the Beckmann rearrangement, to form amides or lactams, which are themselves valuable synthetic intermediates for more complex heterocycles. tcichemicals.com The presence of the methylsulfonyl group can influence the reaction pathway, potentially leading to unique heterocyclic systems. The intramolecular cyclization of derivatives of this compound, where a reactive functional group is tethered to the main chain, offers a powerful strategy for constructing fused or polycyclic N-heterocyclic systems. nih.gov
Enabling Routes to Primary Amines and Amino Alcohol Derivatives
This compound provides a valuable entry point for the synthesis of primary amines and amino alcohols, which are fundamental building blocks in organic chemistry and are prevalent in pharmaceuticals. tcichemicals.comderpharmachemica.comorganic-chemistry.org The reduction of the oxime functionality is a key transformation in this context.
The direct reduction of this compound can yield the corresponding primary amine. Various reducing agents can be employed for this transformation, and the choice of reagent can be critical to achieving high yields and avoiding side reactions. derpharmachemica.com
Furthermore, derivatives of this compound can be utilized to synthesize amino alcohols. For instance, if the molecule contains a ketone or aldehyde functionality, this can be reduced to a hydroxyl group either before or after the reduction of the oxime. The synthesis of 1,2-amino alcohols is of particular importance due to their presence in many biologically active molecules. organic-chemistry.orgnih.gov
Advanced C-N Bond Forming Transformations
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis. researchgate.nettaltech.ee this compound can participate in advanced C-N bond-forming reactions, expanding the toolkit for synthetic chemists. The nitrogen atom of the oxime can act as a nucleophile in various reactions.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful methods for forming C-N bonds. nih.govnih.gov While typically employing amines as the nitrogen source, modifications of this methodology could potentially incorporate oximes like this compound. The reaction would involve the coupling of an aryl or vinyl halide/triflate with the oxime nitrogen, leading to N-substituted oxime derivatives. These products could then be further transformed into other valuable nitrogen-containing compounds.
Utilization as a Precursor for Synthetic Building Blocks in Complex Organic Architectures
The versatility of this compound extends to its use as a precursor for creating more elaborate synthetic building blocks. researchgate.net The functional groups present in this molecule—the oxime and the methylsulfonyl group—can be selectively manipulated to introduce new functionalities and construct complex molecular scaffolds.
Advanced Spectroscopic and Computational Probes of 1 Methylsulfonyl Acetone Oxime Behavior
Quantum Chemical Calculations for Mechanistic Elucidation and Prediction of Reactivity
Quantum chemical calculations are indispensable tools for gaining a deep, molecular-level understanding of chemical structures, reaction mechanisms, and reactivity. For 1-(methylsulfonyl)acetone oxime, these methods can provide insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly well-suited for studying the reaction pathways and transition states of organic molecules like this compound. DFT calculations can be employed to map the potential energy surface of a reaction, identifying the low-energy paths from reactants to products. nih.gov
For the reactions of this compound, such as hydrolysis, reduction, or rearrangement, DFT can be used to calculate the geometries and energies of the starting materials, transition states, intermediates, and products. This allows for the determination of activation energies, which are crucial for predicting reaction rates. For instance, in the study of related oxime systems, DFT has been used to elucidate the mechanisms of their reactions, including the role of catalysts and the effect of substituents on the reaction barriers. A plausible reaction for this compound could involve the Beckmann rearrangement, and DFT would be instrumental in calculating the energy barrier for the migration of one of the groups attached to the oximic carbon to the nitrogen atom.
Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction of a Generic Ketoxime
| Species | Relative Energy (kcal/mol) |
| Reactant (Ketoxime) | 0.0 |
| Transition State 1 | +25.3 |
| Intermediate | +5.7 |
| Transition State 2 | +30.1 |
| Product | -15.2 |
| Note: This table represents a hypothetical energy profile for a generic ketoxime reaction to illustrate the type of data obtained from DFT calculations. Actual values for this compound would require specific calculations. |
Conformational Analysis and Stereoelectronic Effects on Oxime Reactivity
The reactivity of this compound is intrinsically linked to its three-dimensional structure. Conformational analysis, which is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is therefore of high importance. conicet.gov.ardtic.mil Acyclic molecules like this compound can exist as a mixture of different conformers. nih.gov
DFT calculations are a primary tool for performing conformational analysis. nih.gov By systematically rotating the single bonds in this compound (e.g., the C-S, S-C, and C-N bonds), a potential energy surface can be generated, revealing the most stable conformers. The presence of the bulky and electron-withdrawing methylsulfonyl group is expected to significantly influence the conformational preferences around the C-C bond adjacent to the oxime.
Stereoelectronic effects, which refer to the influence of the spatial arrangement of electrons on the properties and reactivity of a molecule, are also critical. In oximes, the orientation of the hydroxyl group (syn or anti to a particular substituent) can have a profound impact on reactivity. For this compound, two geometric isomers, (E)- and (Z)-1-(methylsulfonyl)acetone oxime, are possible. DFT calculations can determine the relative stabilities of these isomers and how their electronic structures differ, providing clues to their differential reactivity. For example, the lone pairs on the oxygen and nitrogen atoms of the oxime group can interact with the antibonding orbitals of adjacent bonds, a phenomenon that can be quantified using Natural Bond Orbital (NBO) analysis within the DFT framework. nih.gov
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior
While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are the method of choice for understanding the behavior of molecules in the condensed phase, such as in solution. rsc.orgnih.govacs.orgresearchgate.net MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.net
For this compound, MD simulations can provide a dynamic picture of its behavior in a solvent like water or an organic solvent. These simulations can reveal:
Solvation Structure: How solvent molecules arrange themselves around the solute molecule. The polar sulfonyl and oxime groups are expected to form hydrogen bonds with protic solvents.
Conformational Dynamics: The simulations can track the transitions between different conformers in solution, providing information on the flexibility of the molecule and the lifetimes of different conformational states.
Transport Properties: Properties like the diffusion coefficient of the molecule in a particular solvent can be calculated.
To perform an MD simulation, a force field is required, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. For novel molecules like this compound, these parameters may need to be developed or validated using quantum chemical calculations.
Spectroscopic Methods for Structural Elucidation and Reaction Monitoring
Spectroscopic techniques are the cornerstone of experimental chemistry for identifying and characterizing molecules. A combination of different spectroscopic methods would be necessary to fully characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide crucial information.
¹H NMR: The proton NMR spectrum would show distinct signals for the methyl protons of the methylsulfonyl group and the methyl protons of the acetone (B3395972) moiety. The chemical shifts of these signals would be influenced by the electron-withdrawing nature of the adjacent functional groups. The hydroxyl proton of the oxime group would likely appear as a broad singlet, and its chemical shift would be sensitive to the solvent and concentration. The presence of (E) and (Z) isomers might lead to two sets of signals for the methyl groups if their interconversion is slow on the NMR timescale. acs.orgepfl.ch
¹³C NMR: The carbon NMR spectrum would show signals for the three different carbon atoms in the molecule: the methyl carbon of the sulfonyl group, the methylene (B1212753) carbon, and the oximic carbon. The chemical shift of the oximic carbon (C=N) is particularly diagnostic.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| SO₂-CH ₃ | ~3.0 | ~40-45 |
| -CH ₂- | ~4.0 | ~55-60 |
| C=N-CH ₃ | ~2.1 | ~15-20 |
| C =NOH | - | ~150-160 |
| N-OH | Variable (broad) | - |
| Note: These are estimated values based on data for analogous compounds containing methylsulfonyl groups and acetone oxime. nih.govspectrabase.com Actual values would need to be determined experimentally. |
Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, could be used to differentiate between the (E) and (Z) isomers by observing spatial proximities between the OH proton and the methyl groups.
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.netarxiv.org They are excellent for identifying the presence of specific functional groups.
For this compound, the following characteristic vibrational bands would be expected:
O-H stretch: A broad band in the IR spectrum, typically in the region of 3100-3500 cm⁻¹, corresponding to the hydroxyl group of the oxime.
C=N stretch: A band of medium intensity in the IR and Raman spectra around 1640-1680 cm⁻¹.
S=O stretches: Two strong bands in the IR spectrum corresponding to the symmetric and asymmetric stretching vibrations of the sulfonyl group, typically found around 1150 cm⁻¹ and 1350 cm⁻¹, respectively.
C-H stretches and bends: Signals corresponding to the methyl and methylene groups would also be present.
DFT calculations can be used to compute the theoretical vibrational frequencies and intensities, which can then be compared with the experimental IR and Raman spectra to aid in the assignment of the observed bands. dtic.milarxiv.org
Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| O-H stretch | 3100-3500 | Strong, Broad | Weak |
| C-H stretch (aliphatic) | 2850-3000 | Medium | Medium |
| C=N stretch | 1640-1680 | Medium | Medium-Strong |
| S=O asymmetric stretch | 1300-1350 | Strong | Weak |
| S=O symmetric stretch | 1120-1160 | Strong | Medium |
| N-O stretch | 930-960 | Medium | Weak |
| Note: These are predicted ranges based on typical values for the respective functional groups. The exact positions and intensities would need to be determined experimentally and can be refined by computational modeling. |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structural features by analyzing its fragmentation patterns upon ionization. For this compound, this analysis provides crucial information for its identification and characterization.
Molecular Weight Determination
The molecular formula for this compound is C₄H₉NO₃S. Based on this, the calculated molecular weight is 151.19 g/mol . cymitquimica.com In a mass spectrometry experiment, this would be observed as the molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺), depending on the ionization technique employed.
| Compound Name | Molecular Formula | Calculated Molecular Weight (g/mol) |
|---|---|---|
| This compound | C₄H₉NO₃S | 151.19 cymitquimica.com |
Fragmentation Pattern Analysis
While a detailed experimental mass spectrum for this compound is not widely available in the public domain, the fragmentation pattern can be predicted based on the known behavior of its constituent functional groups: the methylsulfonyl group and the oxime group. Common fragmentation techniques such as electron ionization (EI) would induce cleavage at various points in the molecule.
Key fragmentation pathways for oximes often involve alpha-cleavage and the McLafferty rearrangement. nih.govlibretexts.org For ketones, alpha-cleavage adjacent to the carbonyl group is a primary fragmentation mode. libretexts.orgmiamioh.edu The presence of the sulfonyl group introduces other potential cleavage sites.
Based on the structure of this compound, several characteristic fragment ions can be anticipated. Alpha-cleavage on either side of the carbonyl carbon (to which the oxime is attached) is a likely event. Cleavage between the carbonyl carbon and the methylene group bearing the sulfonyl group would result in two primary fragments. Additionally, cleavage of the methyl group from the sulfonyl moiety is a probable fragmentation pathway.
| Proposed Fragment Ion | m/z (Mass-to-Charge Ratio) | Origin of Fragment |
|---|---|---|
| [CH₃SO₂CH₂]⁺ | 93 | Cleavage of the C-C bond adjacent to the oxime group |
| [CH₃C=NOH]⁺ | 58 | Cleavage of the C-C bond adjacent to the oxime group |
| [M - CH₃]⁺ | 136 | Loss of a methyl group from the sulfonyl moiety |
| [M - SO₂CH₃]⁺ | 72 | Loss of the methylsulfonyl group |
| [SO₂CH₃]⁺ | 79 | Cleavage of the C-S bond |
The fragmentation of a structurally related compound, Propanal, 2-methyl-2-(methylsulfonyl)-, oxime, available in the NIST database, provides some insight into the behavior of such molecules. nist.gov Analysis of its mass spectrum could suggest similar fragmentation pathways involving the methylsulfonyl group for this compound.
It is important to note that the relative abundance of these fragments would depend on their stability. The generation of stable radical cations is a driving force in mass spectral fragmentation. libretexts.org Further detailed analysis using high-resolution mass spectrometry would be required to confirm the exact fragmentation pathways and the elemental composition of each fragment ion.
Future Prospects and Emerging Research Frontiers in O Sulfonyl Oxime Chemistry
Development of Sustainable and Greener Synthetic Protocols
The development of sustainable synthetic methods is a paramount goal in modern chemistry, aiming to reduce waste, energy consumption, and the use of hazardous materials. researchgate.net For O-sulfonyl oximes, this frontier is being explored through several innovative approaches.
Photochemical methods represent a significant avenue for greener synthesis. orgsyn.org The use of light as a "reagent" can enable reactions under mild conditions, often without the need for stoichiometric activators. For instance, photochemical strategies have been developed for the oximesulfonylation of olefins using sulfonyl-oxime-ethers as bifunctional reagents. orgsyn.org This process, proceeding via a radical chain mechanism initiated by photochemical Hydrogen Atom Transfer (HAT), allows for the atom-economical incorporation of both sulfonyl and oxime functionalities into a variety of molecules. orgsyn.org
Metal-free synthesis is another key area of development. rsc.org Traditional methods for preparing O-sulfonyl oximes can rely on metal-based reagents or catalysts. google.com Researchers are actively developing protocols that avoid transition metals, thereby reducing cost and environmental contamination. For example, metal-free methods for the oxysulfonylation of alkenyl oximes using iodine as a catalyst and a peroxide as an oxidant have been reported to produce sulfonylated isoxazolines in good yields. rsc.org The use of ionic liquids as recyclable solvents in the synthesis of oxime ethers also presents a green alternative, minimizing volatile organic compounds and often simplifying product isolation. google.com
The development of novel catalysts that are recoverable and reusable is also at the forefront of sustainable chemistry. nih.gov Gold-based cluster catalysts, for example, can be photoexcited by visible light to enable single-electron transfer with O-acyl oximes, a class of compounds related to O-sulfonyl oximes. wikipedia.org These catalysts have shown high stability over multiple reaction cycles, significantly reducing waste and the carbon footprint compared to conventional catalysts. nih.gov
Exploration of Asymmetric Induction in Oxime-Mediated Transformations
Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of critical importance, particularly in the pharmaceutical industry. rsc.org The exploration of asymmetric induction in reactions involving O-sulfonyl oximes is a key research frontier. prepchem.comrug.nl
Chiral auxiliaries covalently attached to the oxime can be a powerful tool for inducing asymmetry. nih.gov Research has shown that a chiral auxiliary can effectively control the stereochemical outcome of photochemical reactions, such as the Yang cyclization of α-oxoamides, with the crystal lattice pre-organizing the reactant for a highly diastereoselective transformation. nih.gov Similarly, chiral oxime ethers have been used as versatile reagents for the asymmetric synthesis of protected 1,2-aminoalcohols and α-amino acid derivatives with high enantiomeric purity. wikipedia.org
The development of chiral catalysts for oxime-mediated transformations is another active area of research. While specific examples for 1-(Methylsulfonyl)acetone oxime are not prevalent, the broader field of asymmetric catalysis offers many strategies that could be adapted. researchgate.net For example, chiral ligands can be used with metal catalysts to create an asymmetric environment around the reacting substrate, guiding the reaction towards the desired stereoisomer.
Integration into Multicomponent and Flow Chemistry Systems
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency and molecular diversity. nih.gov The integration of O-sulfonyl oximes into MCRs is an emerging area with the potential to rapidly construct complex molecular architectures. For instance, copper-catalyzed radical cross-coupling reactions of redox-active oxime esters, styrenes, and boronic acids have been developed as a form of multicomponent assembly. nih.gov
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batchwise fashion, provides numerous benefits, including enhanced safety, improved heat and mass transfer, and amenability to automation and scale-up. The application of flow chemistry to oxime synthesis and transformations is gaining traction. For example, continuous-flow systems have been successfully employed for aldol (B89426) reactions involving acetone (B3395972), demonstrating improved mixing and temperature control, which leads to higher yields and fewer byproducts compared to batch processing. Such systems could be adapted for the synthesis and subsequent reactions of this compound, enabling safer and more efficient production.
Discovery of Novel Catalytic Paradigms for Oxime Reactivity
The discovery of new catalytic systems is constantly pushing the boundaries of what is possible in organic synthesis. For O-sulfonyl oximes, novel catalytic paradigms are enabling new types of transformations.
Photoredox catalysis has emerged as a powerful tool for generating reactive radical intermediates under mild conditions. nih.gov This approach has been applied to O-sulfonyl oximes and related compounds to trigger reactions such as the Beckmann rearrangement and C-H/C-C bond functionalization via 1,5-hydrogen atom transfer (HAT) and β-carbon scission. nih.gov Visible-light-induced copper catalysis has also been used for the radical aminocarbonylation of cycloketone oxime esters. nih.gov
Transition metal catalysis continues to evolve, with new catalysts based on iron, copper, and ruthenium being developed for oxime transformations. nih.gov Iron-catalyzed radical relays, for example, enable the modular synthesis of fused pyridines from alkyne-tethered oximes and alkenes. nih.gov These developments highlight a shift towards using more abundant and less toxic metals as catalysts.
The reactivity of oxime radicals, which can be generated from O-sulfonyl oximes, is a central theme in many of these new catalytic paradigms. nih.gov These radicals can participate in a variety of intramolecular reactions, such as oxidative cyclizations, to form heterocyclic structures like isoxazolines. nih.gov The ability of oxime radicals to act as either N- or O-centered radicals adds to their synthetic versatility. nih.gov
Q & A
Q. What are the established synthetic pathways for 1-(methylsulfonyl)acetone oxime, and how can reaction conditions be optimized for high purity?
- Methodological Answer :
The compound can be synthesized via sulfonation of acetone oxime using methylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst). Key steps include:- Oxime Formation : React acetone with hydroxylamine hydrochloride in aqueous ethanol .
- Sulfonation : Introduce the methylsulfonyl group using methylsulfonyl chloride at 0–5°C to minimize side reactions .
- Purification : Recrystallize from ethanol/water (1:1 v/v) to achieve >95% purity.
Optimization involves monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and adjusting stoichiometry (1:1.2 molar ratio of oxime to sulfonylating agent) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR :
- Look for the methylsulfonyl group (δ ~3.0 ppm for CH₃SO₂ in ¹H NMR; δ ~45–50 ppm in ¹³C NMR).
- Oxime proton (N–OH) appears as a broad singlet at δ ~9–10 ppm .
- IR Spectroscopy :
- Strong absorption bands at ~1320 cm⁻¹ (S=O symmetric stretch) and ~1150 cm⁻¹ (asymmetric S=O stretch) .
- Mass Spectrometry :
- Molecular ion peak [M+H]⁺ at m/z 152 (calculated for C₄H₉NO₃S) .
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Methodological Answer :
Stability studies should include:- Thermal Stability : Conduct thermogravimetric analysis (TGA) in N₂ atmosphere (decomposition onset ~180°C).
- pH Sensitivity :
| pH Range | Stability (25°C) | Degradation Products |
|---|---|---|
| 2–6 | Stable (>48 hrs) | None observed |
| >8 | Unstable | Acetone + SO₂ derivatives |
Advanced Research Questions
Q. What computational models explain the reaction mechanisms of this compound in intramolecular transfer reactions?
- Methodological Answer :
Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) reveal:- Transition States : Activation energy barriers (~25–30 kcal/mol) for sulfonyl group transfer are influenced by hydrogen-bonding networks .
- Intermediate Detection : Use time-resolved IR spectroscopy to validate computational predictions of intermediates (e.g., zwitterionic species) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing activation energy by ~5 kcal/mol .
Q. How can contradictions in reported spectroscopic data for oxime derivatives be resolved?
- Methodological Answer :
- Cross-Validation : Compare experimental data with high-level computational simulations (e.g., CCSD(T)/cc-pVTZ for NMR shifts) .
- Isotopic Labeling : Use ¹⁵N-labeled hydroxylamine to confirm oxime proton assignments in NMR .
- Collaborative Databases : Leverage repositories like PubChem or Reaxys to aggregate and normalize conflicting data .
Q. What role does this compound play in biocatalytic applications, such as enzymatic oximinotransferase systems?
- Methodological Answer :
- Enzyme Compatibility : The compound acts as an oxime donor in pyruvate-acetone oximinotransferase systems (EC 2.6.3.1), transferring its oxime group to α-keto acids .
- Kinetic Parameters :
| Substrate | Kₘ (mM) | V_max (μmol/min/mg) |
|---|---|---|
| Pyruvate | 1.2 ± 0.3 | 4.5 ± 0.7 |
Q. How can researchers design experiments to investigate the compound’s hydrogen-bonding interactions and their impact on reaction thermodynamics?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to identify H-bond motifs (e.g., oxime-OH⋯O=S interactions) .
- Isothermal Titration Calorimetry (ITC) : Measure binding constants (e.g., ΔG ~−3.5 kcal/mol for H-bonded complexes with water) .
- Solvent Screening : Compare reaction rates in H-bond-disrupting solvents (e.g., DMSO) versus protic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
